Tellurophene

Übersicht

Beschreibung

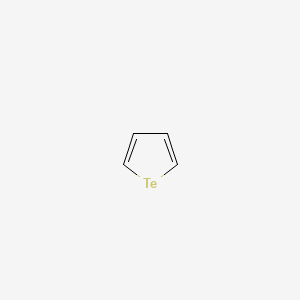

Tellurophene is a heterocyclic compound that contains a tellurium atom within a five-membered aromatic ring. It is the tellurium analogue of thiophene and selenophene. The chemical formula for this compound is C₄H₄Te, and it has a molar mass of 179.68 g·mol⁻¹ . This compound has gained significant interest due to its unique properties, such as narrow band gaps, low LUMO levels, high charge carrier mobilities, and the redox capability of tellurium .

Synthetic Routes and Reaction Conditions:

- The first preparation of this compound was reported in 1961 by Braye et al., who synthesized tetraphenylthis compound by reacting 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride .

- Another method involves the reaction of sodium telluride with diacetylene in methanol at 20°C, which can be generalized to prepare 2,5-derivatives of this compound by selecting suitably-substituted diacetylene precursors .

- The cyclization of 1,3-diyne with sodium telluride and zirconacyclopentadiene transfer to tellurium dichloride are also notable methods .

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form telluroxides and tellurones.

Substitution: this compound can participate in substitution reactions, such as halogenation.

Cyclization: this compound can undergo ring-expansion reactions to form telluropyrans.

Common Reagents and Conditions:

- Oxidizing agents like mCPBA and Oxone are commonly used for oxidation reactions .

- Transition metal catalysts, such as platinum dichloride, are used in cyclization reactions .

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Photodynamic Therapy (PDT)

Tellurophene has been incorporated into boron-dipyrromethene (BODIPY) dyes to enhance their efficacy as photosensitizers in photodynamic therapy. A study demonstrated that this compound-appended BODIPY exhibited high phototoxicity against HeLa tumor spheroids, making it a promising candidate for cancer treatment. The compound generates singlet oxygen upon irradiation, which effectively induces apoptosis in cancer cells . Additionally, the presence of this compound allows for detection via mass cytometry, facilitating theranostic applications—combining therapeutic and diagnostic capabilities .

Bioorthogonal Reactions

this compound derivatives participate in oxidation-controlled strain-promoted cycloaddition reactions (OSTAC), which are valuable for bioorthogonal labeling of proteins. This method allows for rapid and selective conjugation of this compound-containing proteins in complex mixtures, enabling detailed proteomic analyses . The OSTAC reaction has shown promise for developing this compound-based probes for various biological processes, enhancing the toolkit available for chemical biology applications.

Chemical Biology

Protein Labeling

The ability of this compound to undergo selective cycloaddition reactions makes it a powerful tool for protein labeling. In particular, oxidized this compound can engage in cycloaddition with strained alkynes, facilitating the capture and analysis of nascent proteins within cellular environments. This capability is crucial for studying protein dynamics and interactions in living systems .

Chalcogen Bonding

Tellurophenes have demonstrated strong chalcogen bonding interactions with halides such as chloride and bromide. These interactions can be harnessed for designing sensors or receptors that selectively bind anions, potentially leading to applications in environmental monitoring or biological sensing .

Materials Science

Optoelectronic Applications

The unique electronic properties of tellurophenes make them suitable candidates for optoelectronic materials. Research indicates that modifying the electronic environment around the this compound core can significantly alter its optical properties, including solvatochromism—where the emission maxima shift with solvent polarity. This tunability is advantageous for developing materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Synthesis of Functional Materials

Recent advancements have showcased methods to synthesize various functionalized tellurophenes through metal-catalyzed cross-coupling reactions and cyclization techniques. These synthetic strategies enable the development of new materials with tailored properties for specific applications in nanotechnology and catalysis .

Case Studies

Wirkmechanismus

The mechanism of action of tellurophene involves its unique electronic properties. The tellurium atom in this compound contributes to its high polarizability and redox capability. The compound can interact with various molecular targets through its aromatic ring and tellurium atom, influencing electronic and photophysical properties . The pathways involved in its reactions often include the formation and cleavage of C-Te bonds, which are facilitated by the tellurium atom’s ability to stabilize different oxidation states .

Vergleich Mit ähnlichen Verbindungen

- Thiophene

- Selenophene

- Furan

Tellurophene’s unique properties, such as its high charge carrier mobility and redox capability, make it a valuable compound for various applications in materials science and organic electronics.

Biologische Aktivität

Tellurophene, a tellurium-containing heterocyclic compound, has garnered significant interest in recent years due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

This compound is structurally similar to thiophene and selenophene, featuring a five-membered aromatic ring with tellurium as the heteroatom. Its unique redox properties arise from the presence of tellurium, which can exist in multiple oxidation states, influencing its reactivity and interactions with other molecules.

1. Redox Chemistry

Tellurophenes exhibit distinct redox behavior that can be exploited in biological contexts. Studies have shown that tellurophenes can coordinate with solvent molecules and nucleophiles, leading to the formation of stable complexes. This coordination can trap positive charges on the tellurium center, affecting the compound's reactivity and potential for biological interactions . The ability to undergo oxidation-reduction reactions makes tellurophenes attractive candidates for further research in medicinal chemistry.

2. Bioorthogonal Reactivity

Recent studies highlight the bioorthogonal reactivity of tellurophenes, allowing them to tag biological molecules without disrupting cellular functions. For example, this compound derivatives have been successfully used to label proteins for tracking in vivo cellular activities using mass cytometry . This property opens avenues for drug delivery systems and imaging agents in biological research.

Inhibition of Histone Demethylases

A significant study investigated the biological activity of benzo[b]this compound derivatives as inhibitors of histone demethylase KDM4. The results indicated that compounds containing the this compound structure significantly inhibited KDM4 activity, leading to increased levels of H3K9me3, a marker associated with gene repression . This suggests potential applications in epigenetic regulation and cancer therapy.

Oxidation-Controlled Reactions

Another notable research focused on oxidation-controlled reactions involving tellurophenes. It was demonstrated that mild oxidation could convert this compound into reactive species capable of undergoing cycloaddition reactions rapidly . This finding underlines the versatility of tellurophenes in synthetic biology and material science.

Data Tables

| Property | This compound | Thiophene | Selenophene |

|---|---|---|---|

| Heteroatom | Tellurium | Sulfur | Selenium |

| Redox States | +2, +4 | +4 | +4 |

| Biological Activity | Inhibits KDM4 | Antimicrobial properties | Antioxidant activity |

| Applications | Drug delivery, imaging | Organic electronics | Photovoltaics |

Eigenschaften

IUPAC Name |

tellurophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULWUZJYDBGXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Te]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-10-7 | |

| Record name | Tellurophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80182979 | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-08-4 | |

| Record name | Tellurophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tellurophene?

A1: this compound, a five-membered heterocyclic compound analogous to furan, thiophene, and selenophene, possesses the molecular formula C4H4Te and a molecular weight of 183.68 g/mol. []

Q2: How does the tellurium atom influence the spectroscopic properties of this compound compared to its lighter chalcogen counterparts?

A2: The presence of tellurium, with its larger size and greater polarizability compared to sulfur and selenium, leads to a narrower HOMO-LUMO gap in this compound derivatives. [] This results in a red-shift in both absorption and emission spectra. [, ] For instance, poly(3-alkylthis compound)s exhibit absorption onsets extending into the near-infrared region, contrasting with the visible region absorption of their thiophene counterparts. []

Q3: How does tellurium impact the aromaticity of this compound compared to other heterocycles like thiophene and selenophene?

A3: While this compound exhibits aromaticity, the presence of tellurium, a heavier atom with more diffuse orbitals, leads to weaker π-orbital overlap compared to thiophene and selenophene. [] This influences its reactivity and physicochemical properties.

Q4: How does the tellurium center in this compound react with halogens, and what are the implications of this reactivity?

A4: this compound readily undergoes oxidative addition with halogens like bromine and chlorine, forming dihalogenated this compound adducts. [, , ] This reversible process significantly alters the optoelectronic properties of the molecule, particularly the absorption spectrum, which shifts to lower energies. [] This reversible halogenation presents opportunities for applications in sensing and catalysis. [, ]

Q5: Can this compound undergo photoreductive elimination reactions, and what are the potential applications?

A5: Yes, tellurophenes, particularly those with extended π-conjugation like 2,5-bis[5-(N,N'-dihexylisoindigo)]this compound (1), can undergo photoreductive elimination. [] Upon irradiation with visible light, the dihalogenated this compound adducts can eliminate halogen atoms, reverting to the original this compound. [] This light-driven process holds potential for applications in photocatalysis and controlled release.

Q6: How does the presence of this compound impact the reactivity of surrounding functional groups?

A6: The tellurium atom in this compound can influence the reactivity of neighboring groups. For example, in a study involving this compound-containing π-conjugated polymers, it was observed that tellurium atoms in the this compound rings could be selectively exchanged for lithium atoms. [] This Te-Li exchange reaction paved the way for synthesizing diverse functionalized π-conjugated polymers.

Q7: What is a tellura-Baeyer–Villiger oxidation and how does it apply to this compound?

A7: The tellura-Baeyer–Villiger oxidation is a novel reaction discovered by oxidizing an electron-rich polycycle containing a this compound unit with mCPBA or Oxone. [] This reaction leads to the insertion of an oxygen atom into the Te-C bond of the this compound, forming a chiral tellurinate lactone. [] This reaction highlights the unique reactivity of this compound compared to other chalcogenophenes.

Q8: What are the advantages of incorporating this compound units into conjugated polymers?

A8: this compound's incorporation into conjugated polymers offers several advantages. Primarily, it enables the fine-tuning of the polymer's electronic properties, specifically the band gap, leading to materials with absorption and emission profiles extending into the near-infrared region. [, , , ] This is crucial for applications like organic photovoltaics and near-infrared sensors.

Q9: How does tellurium impact the performance of this compound-based materials in organic field-effect transistors (OFETs)?

A9: Tellurium's incorporation in OFETs leads to enhanced charge carrier mobilities compared to their thiophene-based counterparts. [] This is attributed to the larger and more diffuse orbitals of tellurium, facilitating charge transport. Notably, a this compound-containing polymer, P(SSe)b(STe), exhibited a hole mobility of 1.4 × 10−2 cm2 V−1 s−1, among the highest for this compound-based polychalcogenophenes. []

Q10: What are the potential applications of this compound-based materials in biomedical fields?

A10: Research suggests that this compound derivatives are promising for applications in mass cytometry. [] Their stability in aqueous and organic solutions, along with minimal toxicity, makes them ideal for developing mass tags for analyzing cell populations. [] Furthermore, this compound-based nanoparticles demonstrate potential as theranostic agents for cancer treatment. [] Their ability to generate reactive oxygen species and convert light to heat enables both photodynamic and photothermal therapies guided by photoacoustic imaging. []

Q11: How has computational chemistry been employed to understand the properties of this compound and its derivatives?

A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the electronic structure, optical properties, and reactivity of tellurophenes. [, , , ] For instance, DFT studies on this compound-containing polymers have provided insights into how the tellurium atom influences the band gap and energy levels of these materials, providing valuable information for designing new polymers with targeted properties. []

Q12: What is the impact of substituent effects on the properties of this compound derivatives?

A12: Introducing electron-withdrawing or electron-donating substituents onto the this compound ring significantly impacts its electronic and optical properties. For example, incorporating electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels, leading to a red-shift in absorption and emission spectra. [, ] Conversely, electron-donating groups tend to have the opposite effect. These structure-activity relationships are crucial for tailoring this compound-based materials for specific applications.

Q13: How does the position of the this compound unit in a larger molecule affect its properties and reactivity?

A13: The position of this compound within a molecule significantly impacts its properties. For instance, in a study investigating ditelluraporphodimethene, it was found that metalation with platinum or rhodium selectively occurred at the this compound ring conjugated to two sp2 meso-carbon atoms. [] This regioselectivity highlights the importance of positional considerations when designing and synthesizing this compound-containing compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.